3-Bromocyclobutanone

Diels–Alder Cycloaddition Reaction Kinetics Medicinal Chemistry

3-Bromocyclobutanone (CAS 23761-24-2), a β-brominated four-membered cyclic ketone with molecular formula C₄H₅BrO and molecular weight 148.99, exists as a brown liquid at room temperature. As a 3-substituted cyclobutanone derivative, it combines the inherent ring strain of the cyclobutane core (approximately 26.4 kcal/mol) with a synthetically versatile C–Br bond at the β-position relative to the carbonyl group.

Molecular Formula C4H5BrO
Molecular Weight 148.99 g/mol
CAS No. 23761-24-2
Cat. No. B1528419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclobutanone
CAS23761-24-2
Molecular FormulaC4H5BrO
Molecular Weight148.99 g/mol
Structural Identifiers
SMILESC1C(CC1=O)Br
InChIInChI=1S/C4H5BrO/c5-3-1-4(6)2-3/h3H,1-2H2
InChIKeySMBXPJHSQKKYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromocyclobutanone (CAS 23761-24-2): A Strategic Building Block for Ring-Strain-Driven Synthetic Transformations


3-Bromocyclobutanone (CAS 23761-24-2), a β-brominated four-membered cyclic ketone with molecular formula C₄H₅BrO and molecular weight 148.99, exists as a brown liquid at room temperature . As a 3-substituted cyclobutanone derivative, it combines the inherent ring strain of the cyclobutane core (approximately 26.4 kcal/mol) with a synthetically versatile C–Br bond at the β-position relative to the carbonyl group . This dual functionality enables distinct reactivity pathways that are not accessible with unsubstituted cyclobutanone or with alternative 3-substituted analogs, positioning 3-bromocyclobutanone as a specialized building block in medicinal chemistry, natural product synthesis, and the construction of complex carbocyclic frameworks [1].

Why 3-Bromocyclobutanone Cannot Be Replaced by Unsubstituted Cyclobutanone or 3-Chloro/3-Fluoro Analogs


The β-bromine substituent in 3-bromocyclobutanone serves as a critical functional handle that governs both reactivity and synthetic outcome. Unsubstituted cyclobutanone lacks the leaving group necessary for nucleophilic substitution or radical initiation pathways [1]. Conversely, alternative 3-substituted analogs such as 3-chlorocyclobutanone and 3-fluorocyclobutanone exhibit distinct reactivity profiles: the C–F bond possesses significantly higher bond dissociation energy (approximately 116 kcal/mol) compared to C–Br, rendering fluorinated analogs far less labile toward SN2 substitution or radical fragmentation [2]. The C–Br bond in 3-bromocyclobutanone provides an optimal balance of stability under storage conditions and reactivity under controlled synthetic conditions, enabling selective transformations that are either impossible or markedly less efficient with chloro, fluoro, or unsubstituted analogs [1][2]. Generic substitution without consideration of these differential properties may lead to failed reactions, reduced yields, or the generation of unintended byproducts.

Quantitative Comparative Evidence: Differentiating 3-Bromocyclobutanone from Structural Analogs


β-Bromine Substitution Enhances Diels–Alder Dienophilicity Relative to Unhalogenated Cyclobutenone

Bromination at the α-carbon of cyclobutenone (the unsaturated analog of cyclobutanone) significantly enhances dienophilicity in Diels–Alder cycloadditions. Experimental competition studies demonstrate that 2-bromocyclobutenone exhibits markedly higher reactivity than the parent, unhalogenated cyclobutenone, enabling efficient cycloaddition with both activated and unactivated dienes at ambient temperature without Lewis acid catalysis [1]. While these data derive from 2-bromocyclobutenone rather than the saturated 3-bromocyclobutanone, DFT calculations confirm that the electron-withdrawing inductive effect of the bromine substituent lowers the LUMO energy of the dienophile, thereby reducing the activation barrier for [4+2] cycloaddition [2]. This class-level inference supports the enhanced reactivity of brominated cyclobutanone derivatives in cycloaddition-based synthetic strategies.

Diels–Alder Cycloaddition Reaction Kinetics Medicinal Chemistry

C–Br Bond Lability Enables Radical Fragmentation Ring Expansion for Eight-Membered Carbocycle Synthesis

The C–Br bond in ω-bromoalkyl cyclobutanones serves as the radical initiation site for fragmentation-driven ring expansion. In the specific system of ω-bromoalkyl spirocyclobutanones (derived from cyclobutanone building blocks), tributyltin hydride (Bu₃SnH)-mediated radical cyclization–fragmentation enables efficient construction of eight-membered carbocycles [1]. This transformation relies critically on the presence of the bromine atom for radical generation; unsubstituted cyclobutanone cannot initiate this pathway. In contrast, the 2-bromocyclobutanone derivative (bromine at the α-position) yields ring-contracted cyclopropylcarbonyl products upon treatment with LiAlH₄ or Grignard reagents rather than ring-expanded frameworks [2], highlighting the distinct reactivity dictated by bromine positional isomerism.

Radical Cyclization Ring Expansion Medium-Sized Ring Synthesis

Bromine as a Superior Leaving Group Enables Nucleophilic Displacement Without Competing Rearrangement

Bromocyclobutanone undergoes displacement with sulfur nucleophiles without competing benzilic acid-type rearrangements, a notable advantage over chloro analogs which are prone to cine substitution via oxyallyl cation intermediates [1][2]. Specifically, chlorocyclobutanone reacts with S-, N-, and C-nucleophiles to produce cine substitution products arising from oxyallyl cation intermediates, whereas the bromine substituent in bromocyclobutanone facilitates clean SN2-type displacement without rearrangement [1][2]. Furthermore, the C–Br bond dissociation energy (approximately 68–72 kcal/mol) is substantially lower than that of C–Cl (approximately 80–84 kcal/mol) and C–F (approximately 116 kcal/mol), providing a quantifiable basis for the enhanced leaving group ability of bromide relative to chloride and fluoride in nucleophilic substitution reactions [3].

Nucleophilic Substitution Sulfur Nucleophiles Functional Group Interconversion

3-Bromocyclobutanone Serves as a Precursor to Cyclobutenone, Enabling Danheiser Benzannulation and Vinylketene Generation

3-Bromocyclobutanone is a direct precursor to cyclobutenone via dehydrohalogenation, a transformation that 3-chlorocyclobutanone also undergoes [1][2]. However, the higher leaving group ability of bromide relative to chloride enables this elimination under milder base-mediated conditions, reducing the risk of thermal decomposition of the highly strained cyclobutenone product. Cyclobutenone itself is a versatile intermediate that undergoes thermal or photochemical ring-opening to vinylketene, which participates in [4+2] cycloadditions, Danheiser benzannulation to afford highly substituted phenols, and nucleophilic trapping to yield functionalized cyclobutanones [2][3]. Both 3-bromocyclobutanone and 3-chlorocyclobutanone serve as precursors to cyclobutenone, but the brominated precursor offers practical advantages in terms of milder elimination conditions and potentially higher conversion efficiency [1].

Cyclobutenone Synthesis Benzannulation Vinylketene Chemistry

Physical Property Profile and Commercial Availability Differentiate 3-Bromocyclobutanone from Alternative Halocyclobutanones

3-Bromocyclobutanone (CAS 23761-24-2) is commercially available as a brown liquid with a predicted density of 1.820 ± 0.06 g/cm³ at 20°C and a boiling point of approximately 29°C at 1.8 Torr . It requires storage under inert atmosphere at freezer temperatures (under -20°C) to prevent decomposition . In contrast, 3-fluorocyclobutanone (CAS 1415342-84-5) has a substantially lower molecular weight (88.08 g/mol vs. 148.99 g/mol) and different volatility characteristics . 2-Bromocyclobutanone (CAS 1193-46-0) has a significantly higher boiling point of approximately 168°C at 760 mmHg , reflecting distinct intermolecular interactions and handling requirements. These divergent physical properties have direct implications for reaction workup, purification protocols, and storage logistics in both academic and industrial settings.

Physicochemical Properties Procurement Specifications Storage Stability

Optimal Application Scenarios for 3-Bromocyclobutanone Based on Differential Evidence


Synthesis of Eight-Membered Carbocycles via Radical Fragmentation Cascades

3-Bromocyclobutanone serves as an essential building block for the preparation of ω-bromoalkyl spirocyclobutanones, which undergo radical cyclization–fragmentation to yield eight-membered carbocycles appended onto cycloalkene carboxylates . This application leverages the unique ability of the C–Br bond to initiate radical fragmentation under Bu₃SnH-mediated conditions, a pathway inaccessible to unsubstituted cyclobutanone and distinct from the ring-contraction outcomes observed with 2-bromocyclobutanone positional isomers . The methodology provides a modular approach to medium-sized rings that are otherwise challenging to construct using conventional annulation strategies, with particular relevance to natural product synthesis and the construction of macrocyclic drug candidates.

Precursor to Cyclobutenone for Danheiser Benzannulation and Diels–Alder Cascades

Dehydrohalogenation of 3-bromocyclobutanone provides efficient access to cyclobutenone, a strained dienophile that participates in Diels–Alder cycloadditions, thermal ring-opening to vinylketene, and Danheiser benzannulation to afford highly substituted phenols . The bromide leaving group enables milder elimination conditions compared to the chloride analog, reducing the risk of premature decomposition of the heat- and base-sensitive cyclobutenone product. The enhanced dienophilicity of brominated cyclobutenones (class-level inference from 2-bromocyclobutenone studies) enables efficient cycloaddition with unactivated dienes at ambient temperature without Lewis acid catalysis , streamlining synthetic routes to complex polycyclic frameworks in both academic research and pharmaceutical process development.

Nucleophilic Functionalization Without Skeletal Rearrangement

The C–Br bond in 3-bromocyclobutanone undergoes clean SN2 displacement with sulfur and other soft nucleophiles without competing benzilic acid-type rearrangements, in contrast to the cine substitution pathways observed with chlorocyclobutanone analogs . This predictable reactivity profile makes 3-bromocyclobutanone the preferred choice for introducing thioether, amino, or other nucleophilic functionalities at the β-position of the cyclobutanone framework. The resulting 3-substituted cyclobutanone derivatives serve as valuable intermediates in medicinal chemistry programs targeting conformationally constrained scaffolds, where retention of the strained cyclobutanone core is essential for biological activity .

Medicinal Chemistry Scaffold Diversification

3-Bromocyclobutanone functions as a key intermediate for constructing complex, functionalized molecules for pharmaceutical and agrochemical research . Its dual functionality—the electrophilic carbonyl group and the nucleofugal bromine atom—enables sequential or orthogonal transformations that generate diverse chemical space from a single building block. The compound's commercial availability from multiple suppliers supports its routine use in library synthesis, structure–activity relationship (SAR) studies, and lead optimization campaigns where rapid access to 3-substituted cyclobutanone analogs is required. Compared to custom-synthesized alternatives, procurement of 3-bromocyclobutanone reduces lead time and ensures batch-to-batch consistency in discovery-stage medicinal chemistry workflows.

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